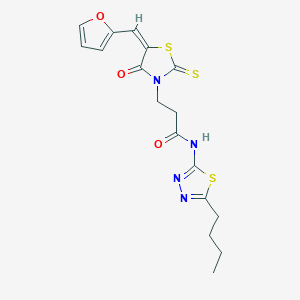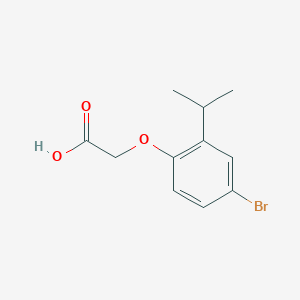
2-(4-Bromo-2-isopropylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Bromo-2-isopropylphenoxy)acetic acid often involves multi-step chemical processes including bromination, acetylation, and functional group transformations. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates a related approach involving stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, highlighting the complexity and precision required in synthesizing such compounds (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of 2-(4-Bromo-2-isopropylphenoxy)acetic acid. The crystal structure analysis of related compounds, such as various brominated and chlorinated phenylacetic acids, provides insights into the molecular conformations, hydrogen bonding, and crystal packing which influence the physical and chemical properties of these compounds. The detailed analysis of the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, for example, illustrates the significance of molecular geometry and intermolecular interactions in defining the characteristics of such compounds (Guzei et al., 2010).
Chemical Reactions and Properties
2-(4-Bromo-2-isopropylphenoxy)acetic acid and similar compounds participate in a variety of chemical reactions, including catalytic processes, formation of cyclic adducts, and polymerization reactions. These reactions are often influenced by the presence of functional groups, the steric environment around reactive centers, and the conditions under which these reactions are carried out. The synthesis and reactivity of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic Acid as a catalyst for oxidative cleavage reactions are examples of how modifications to the molecular structure can enhance reactivity and provide specificity towards certain chemical transformations (Yakura et al., 2018).
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of compounds related to 2-(4-Bromo-2-isopropylphenoxy)acetic acid, showcasing its role in the development of novel compounds with potential applications in material science and biochemistry. For instance, Sharma et al. (2018) described the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its anticancer activity confirmed by in silico modeling targeting the VEGFr receptor. The study elucidates the compound's crystalline structure, providing insights into its chemical properties and potential therapeutic applications (Sharma et al., 2018).
Environmental Applications
Studies on related compounds, such as 2,4-D (2,4-dichlorophenoxyacetic acid), have focused on environmental safety and degradation techniques. For example, Adak et al. (2019) explored the degradation of 2,4-D using UV irradiation and the UV-H2O2 advanced oxidation process, demonstrating the method's effectiveness in transforming 2,4-D into benign products. This research indicates the potential for applying similar methodologies to the degradation of 2-(4-Bromo-2-isopropylphenoxy)acetic acid and related compounds, aiming to mitigate environmental impact (Adak et al., 2019).
Analytical Chemistry Applications
In the realm of analytical chemistry, molecularly imprinted polymers (MIPs) have been utilized for the selective sensing of phenoxyacetic acid derivatives. Xie et al. (2010) developed an electrochemical sensor based on molecularly imprinted polypyrrole membranes for the determination of 2,4-D, a compound structurally similar to 2-(4-Bromo-2-isopropylphenoxy)acetic acid. This research highlights the potential of MIPs in creating selective and sensitive sensors for environmental monitoring and analytical applications (Xie et al., 2010).
Green Chemistry
Efforts towards green chemistry involve the development of environmentally benign synthesis methods. Yadav and Joshi (2002) described a green route for the acylation of resorcinol with acetic acid, emphasizing the use of non-polluting and reusable catalysts. Such methodologies could be adapted for the synthesis of 2-(4-Bromo-2-isopropylphenoxy)acetic acid derivatives, aligning with the principles of sustainability and environmental stewardship (Yadav & Joshi, 2002).
properties
IUPAC Name |
2-(4-bromo-2-propan-2-ylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)9-5-8(12)3-4-10(9)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZGGTFNPCNZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-isopropylphenoxy)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


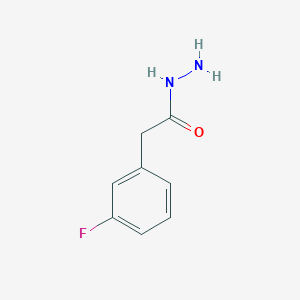
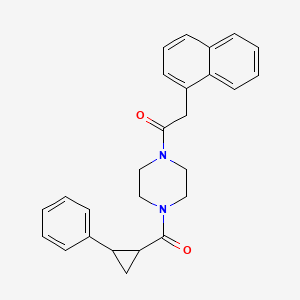
![2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2491460.png)
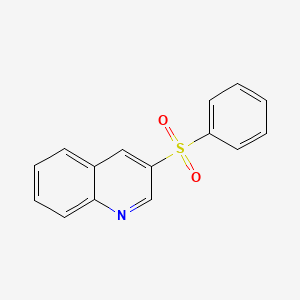
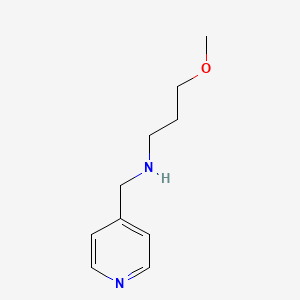
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
![Methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2491469.png)
![6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491470.png)
![1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea](/img/structure/B2491472.png)
![5-chloro-N-[cyano(oxolan-3-yl)methyl]-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2491473.png)

